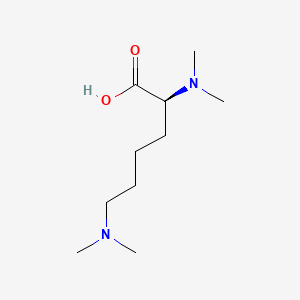

(S)-2,6-Bis(dimethylamino)hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of similar compounds, such as 6-(Dimethylamino)hexanoic acid, has been analyzed. The molecular formula for 6-(Dimethylamino)hexanoic acid is C8H17NO2, with an average mass of 159.226 Da and a monoisotopic mass of 159.125931 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, Hexanoic acid has a boiling point around 205.6°C (402.1°F), and a melting point of -3°C (26.6°F). It is not readily soluble in water but can be dissolved in common organic solvents such as alcohol or ether .Scientific Research Applications

Catalysis and Synthesis

- Copper-Catalyzed Amination : The amination of 1,6-hexanediol by dimethylamine on alumina-supported copper produces derivatives such as N,N-dimethyl-6-amino-1-hexanol and 1,6-bis(N,N-dimethylamino)-hexane. These compounds, related to (S)-2,6-Bis(dimethylamino)hexanoic acid, illustrate the utility of dimethylamino groups in catalysis and organic synthesis (Vultier, Baikera, & Wokaunb, 1987).

- Suzuki-Miyaura Cross-Coupling : Hexacationic triarylphosphine ligands, which include dimethylamino-functionalized compounds, have been utilized in Suzuki-Miyaura cross-coupling reactions. These ligands enhance reaction rates and stability towards palladium black formation, demonstrating the role of dimethylamino groups in improving catalytic efficiency (Snelders, Kreiter, Firet, Koten, & Gebbink, 2008).

Material Science

- Anion Exchange Membranes : Novel anion exchange membranes incorporating methyl 6-(dimethylamino) hexanoate have been developed for acid recovery via diffusion dialysis. These membranes demonstrate good acid permeability, selectivity, and outstanding thermo-mechanical stability, highlighting the potential of (S)-2,6-Bis(dimethylamino)hexanoic acid derivatives in environmental and chemical engineering applications (Irfan, Afsar, Wang, & Xu, 2018).

Chemistry of Amines

- Strong Base Properties : Compounds such as 1,8-Bis(dimethylamino) and its derivatives are recognized for their extremely strong base properties. However, proton transfers to and from these amines are notably slow, an attribute that could be of interest in the study of reaction kinetics and mechanisms involving strong bases (Alder, Goode, Miller, Hibbert, Hunte, & Robbins, 1978).

Safety And Hazards

properties

IUPAC Name |

(2S)-2,6-bis(dimethylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-11(2)8-6-5-7-9(10(13)14)12(3)4/h9H,5-8H2,1-4H3,(H,13,14)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWHSCYWLXEVJP-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCC(C(=O)O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCC[C@@H](C(=O)O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50919330 |

Source

|

| Record name | N~2~,N~2~,N~6~,N~6~-Tetramethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2,6-Bis(dimethylamino)hexanoic acid | |

CAS RN |

92175-43-4 |

Source

|

| Record name | 2,2,6,6-Tetramethyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092175434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~,N~2~,N~6~,N~6~-Tetramethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione](/img/structure/B1294987.png)

![Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-](/img/structure/B1294999.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-decyl-](/img/structure/B1295000.png)